2-(3-Amino-1H-pyrazol-1-yl)acetic acid

Descripción

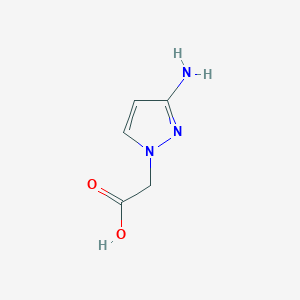

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3-aminopyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c6-4-1-2-8(7-4)3-5(9)10/h1-2H,3H2,(H2,6,7)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUJWWRWZYMXKJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1N)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70598868 | |

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-29-4 | |

| Record name | (3-Amino-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70598868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 3 Amino 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Direct Synthesis Routes to 2-(3-Amino-1H-pyrazol-1-yl)acetic acid

The synthesis of this compound can be approached through two primary strategies: functionalization of a pre-existing 3-aminopyrazole (B16455) core or construction of the pyrazole (B372694) ring with the acetic acid moiety already incorporated into one of the precursors.

Nucleophilic Substitution Approaches for Pyrazole Acetic Acids

One of the most direct methods for synthesizing pyrazole acetic acids is the N-alkylation of a pre-formed pyrazole ring. While the pyrazole ring itself is generally considered π-excessive and thus not highly reactive towards nucleophilic attack on its carbon atoms, the ring nitrogens can be readily alkylated. chim.it This approach involves the reaction of 3-aminopyrazole with a haloacetic acid derivative, such as ethyl bromoacetate.

The reaction typically proceeds under basic conditions, where a base deprotonates the pyrrole-type nitrogen of the 3-aminopyrazole, generating a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic carbon of the haloacetate ester. The subsequent hydrolysis of the resulting ester under acidic or basic conditions yields the desired this compound. The regioselectivity of the N-alkylation is a critical consideration, as alkylation can potentially occur at either of the ring nitrogen atoms. However, steric and electronic factors often favor the formation of the N1-substituted product.

Table 1: Example of Nucleophilic Substitution for Pyrazole Acetic Acid Synthesis

| Starting Material | Reagent | Intermediate Product | Final Product | Key Steps |

|---|---|---|---|---|

| 3-Aminopyrazole | Ethyl bromoacetate | Ethyl 2-(3-amino-1H-pyrazol-1-yl)acetate | This compound | 1. N-Alkylation with base (e.g., K₂CO₃, NaH) 2. Ester Hydrolysis (e.g., NaOH, HCl) |

Cyclization Reactions in the Formation of the Pyrazole Ring

An alternative to functionalizing a pre-made pyrazole is to construct the heterocyclic ring from acyclic precursors. This method offers the advantage of introducing desired substituents, including the N1-acetic acid group, during the ring-forming step.

The Knorr pyrazole synthesis and related reactions, which involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or its synthetic equivalent, are classic and robust methods for pyrazole formation. beilstein-journals.org To synthesize the target molecule, a substituted hydrazine, such as ethyl hydrazinoacetate, is reacted with a three-carbon component that can provide the 3-amino functionality. A suitable precursor for this is a β-ketonitrile, such as a derivative of cyanoacetaldehyde or ethyl cyanoacetate. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration to form the aromatic pyrazole ring. mdpi.com

The reaction between a β-keto ester and a hydrazine is a traditional method for synthesizing pyrazolones. researchgate.net By carefully selecting a β-ketonitrile as the 1,3-dielectrophile, the synthesis can be directed towards the formation of a 3-aminopyrazole.

Multicomponent reactions (MCRs) have become a cornerstone of modern synthetic chemistry due to their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single pot. mdpi.comrsc.org Several MCRs have been developed for the synthesis of highly substituted pyrazoles. beilstein-journals.orgnih.gov

A common three-component approach involves the reaction of an aldehyde, an active methylene (B1212753) nitrile (like malononitrile), and a hydrazine derivative. beilstein-journals.org To obtain the target structure, ethyl hydrazinoacetate would serve as the hydrazine component. The reaction sequence typically begins with a Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the hydrazine and subsequent cyclization and aromatization. nih.gov Four-component reactions, often involving a β-ketoester in addition to the other three components, are also widely used, though they frequently yield fused heterocyclic systems like pyrano[2,3-c]pyrazoles. beilstein-journals.orgnih.govresearchgate.net

Table 2: Representative Multicomponent Reaction for Pyrazole Synthesis

| Component 1 | Component 2 | Component 3 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | Malononitrile | Hydrazine | Various (e.g., base, Lewis acid) | Substituted Aminopyrazole | beilstein-journals.org |

| Aldehyde | β-Ketoester | Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole | beilstein-journals.orgnih.gov |

| Aryl Glyoxal | Aryl Thioamide | Pyrazolone | HFIP, Room Temp | Pyrazole-linked Thiazole (B1198619) | acs.org |

Modern synthetic chemistry has seen a surge in the development of both metal-catalyzed and transition-metal-free methods for heterocycle synthesis, offering milder conditions and broader functional group tolerance.

Metal-Catalyzed Protocols: Various transition metals, including palladium, copper, rhodium, and iron, have been employed to catalyze pyrazole synthesis. dntb.gov.ua Copper-catalyzed reactions, for instance, can facilitate the coupling of enamines and nitriles or the oxidative cyclization of β,γ-unsaturated hydrazones. nih.govorganic-chemistry.org Rhodium catalysts can promote the addition-cyclization of hydrazines with alkynes. organic-chemistry.org A novel approach involves a formal [2+2+1] multicomponent synthesis using titanium imido complexes to couple alkynes and nitriles, forming the pyrazole ring via oxidation-induced N-N bond formation. nih.gov

Transition-Metal-Free Protocols: Concurrent with catalyzed methods, a variety of transition-metal-free syntheses have been established. rsc.orgrsc.orgthieme-connect.com These often rely on [3+2] cycloaddition reactions, such as the reaction between N-tosylhydrazones and electron-deficient alkenes. rsc.orgrsc.org Molecular iodine is frequently used as a catalyst or promoter, for example, in the reaction between enaminones and sulfonyl hydrazines or in the electrophilic cyclization of α,β-alkynic hydrazones to form 4-iodopyrazoles. mdpi.comacs.orgacs.org These methods are appealing due to their lower cost, reduced toxicity, and often simple operational procedures. acs.org

Synthesis of Substituted this compound Analogs

The synthetic methodologies described above are highly versatile and can be readily adapted to produce a wide range of substituted analogs of this compound. By strategically modifying the starting materials, substitutions can be introduced at various positions of the pyrazole ring (C3, C4, C5) and the N1-acetic acid side chain.

Varying the Pyrazole Core: In the nucleophilic substitution route, starting with a substituted 3-aminopyrazole (e.g., 3-amino-4-methylpyrazole) allows for the synthesis of analogs with substituents on the heterocyclic ring.

Varying the Hydrazine Component: In cyclization and multicomponent reactions, using different substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) instead of hydrazine itself leads to N1-substituted pyrazoles. researchgate.net

Varying the 1,3-Dicarbonyl Component: The choice of the 1,3-dicarbonyl compound or its equivalent is crucial for determining the substituents at the C3 and C5 positions. Using substituted β-diketones or β-ketoesters in condensation reactions introduces alkyl or aryl groups at these positions. mdpi.com

Varying the Acetic Acid Side Chain: To introduce substituents on the acetic acid moiety (α-substitution), one can start with a substituted haloacetate (e.g., ethyl 2-bromopropionate) in the nucleophilic substitution pathway. Alternatively, Pinner reaction strategies have been used to create α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates, a methodology that can be conceptually applied to pyrazole systems. nih.gov A specific approach for synthesizing pyrazole-containing α-amino acids has been developed involving the Horner-Wadsworth-Emmons reaction of an aspartic acid-derived phosphonate to form β-aryl α,β-unsaturated ketones, which are then cyclized with a hydrazine. rsc.org

Table 3: Strategies for the Synthesis of Substituted Analogs

| Synthetic Route | Modified Precursor | Resulting Substitution | Example |

|---|---|---|---|

| Nucleophilic Substitution | Substituted Haloacetate (e.g., ethyl 2-bromopropionate) | α-Substituted Acetic Acid Side Chain | 2-(3-Amino-1H-pyrazol-1-yl)propanoic acid |

| Hydrazine Condensation | Substituted 1,3-Diketone (e.g., 1-phenylbutane-1,3-dione) | C3/C5-Aryl/Alkyl Substitution | 2-(3-Amino-5-methyl-1H-pyrazol-1-yl)acetic acid |

| Multicomponent Reaction | Substituted Aldehyde (e.g., benzaldehyde) | C4-Aryl/Alkyl Substitution | 2-(3-Amino-4-phenyl-1H-pyrazol-1-yl)acetic acid |

| Hydrazine Condensation | Substituted Hydrazine (e.g., Phenylhydrazine) | N1-Aryl/Alkyl Substitution (Not for acetic acid analogs) | 3-Amino-1-phenylpyrazole |

Functionalization at the Amino Group of the Pyrazole Ring

The 3-amino group of the pyrazole ring is a primary site for nucleophilic reactions, making it a versatile handle for introducing molecular diversity. nih.gov This exocyclic amine can be readily acylated, alkylated, or condensed with various electrophiles to form a range of functional derivatives. nih.govresearchgate.net Such modifications are crucial for exploring the structure-activity relationships of pyrazole-based compounds.

Common transformations include the formation of amides and sulfonamides through reactions with acyl chlorides, sulfonyl chlorides, or carboxylic acids activated with coupling agents. Another important reaction is the condensation with aldehydes or ketones to form Schiff bases, which can be subsequently reduced to stable secondary amines. Furthermore, the amino group can participate in the construction of new heterocyclic rings, for example, by reacting with β-dicarbonyl compounds to form pyrazolo[1,5-a]pyrimidines. researchgate.net These reactions highlight the utility of the 3-amino group as a key building block in the synthesis of more complex molecular architectures.

Table 1: Methodologies for Functionalizing the 3-Amino Group.

Modifications of the Acetic Acid Moiety

The acetic acid side chain of this compound presents another key opportunity for derivatization. The carboxylic acid functional group is readily converted into a variety of other functionalities, most notably esters and amides, which are prevalent in medicinal chemistry. nih.govniscpr.res.in

Esterification can be achieved under standard conditions, such as Fischer esterification using an alcohol in the presence of a catalytic amount of strong acid. Alternatively, reaction with alkyl halides under basic conditions can also yield the corresponding esters. Amide formation is typically accomplished by activating the carboxylic acid with a coupling agent (e.g., DCC, EDC) followed by the addition of a primary or secondary amine. This reaction is particularly valuable as it allows for the introduction of a wide range of substituents, enabling fine-tuning of the molecule's properties. The synthesis of acetic acid hydrazides from the corresponding esters also serves as a route to further derivatization. niscpr.res.in

Table 2: Synthetic Modifications of the Acetic Acid Moiety.

Derivatization at Pyrazole Ring Positions (e.g., C4, C5)

The pyrazole ring itself is an aromatic heterocycle amenable to electrophilic substitution, which preferentially occurs at the C4 position due to its electron-rich nature. nih.gov This allows for the introduction of various substituents directly onto the core scaffold. Nucleophilic substitution or functionalization at the C3 and C5 positions is also possible, though often requires different strategies, such as building the ring from pre-functionalized precursors or using modern cross-coupling techniques. nih.govmdpi.com

Common electrophilic substitution reactions at the C4 position include halogenation (using reagents like NBS or NCS), nitration (with nitric and sulfuric acid), and formylation (via the Vilsmeier-Haack reaction). amazonaws.com The resulting C4-functionalized pyrazoles are valuable intermediates for further transformations. For instance, C4-halo-pyrazoles can undergo palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck) to introduce aryl, heteroaryl, or vinyl groups. mdpi.com

Functionalization at the C5 position can be more challenging due to the electronic properties of the ring. nih.gov However, strategies such as directed C-H activation have been developed. Using a removable blocking group, such as a carboxylate, at the C4 position can direct palladium-catalyzed arylation to the C5 position. academie-sciences.frresearchgate.net Subsequent removal of the blocking group provides access to C5-substituted pyrazoles that might be difficult to obtain otherwise. academie-sciences.frresearchgate.net

Table 3: Methods for Derivatization of the Pyrazole Ring.

Principles of Green Chemistry in the Synthesis of this compound

The application of green chemistry principles to the synthesis of pyrazole derivatives has gained significant traction, aiming to develop more sustainable and environmentally benign processes. nih.govresearchgate.net These strategies focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency. Key green methodologies applicable to the synthesis of the this compound scaffold and its derivatives include multicomponent reactions, the use of alternative energy sources, and the selection of green solvents. nih.govrsc.org

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that contains portions of all starting materials. nih.gov This approach is atom-economical, reduces the number of synthetic and purification steps, and minimizes solvent waste. nih.gov The synthesis of complex pyrazole derivatives, such as pyrano[2,3-c]pyrazoles, is often achieved through MCRs. rsc.orgresearchgate.net

The use of alternative energy sources like microwave irradiation and ultrasound has proven effective in accelerating reaction rates, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgbenthamdirect.comeurekaselect.comresearchgate.net Microwave-assisted synthesis, in particular, offers rapid and uniform heating, which can enhance selectivity and reduce the formation of byproducts. benthamdirect.comresearchgate.netaminer.cn Similarly, ultrasound-assisted synthesis can promote reactions under milder conditions. rsc.orgrsc.org

Solvent selection is another critical aspect of green synthesis. The use of water as a reaction medium is highly desirable due to its non-toxic, non-flammable, and abundant nature. rsc.orgnih.gov Many multicomponent reactions for synthesizing pyrazole-based heterocycles have been successfully performed in aqueous media. rsc.orgnih.gov When organic solvents are necessary, greener alternatives such as ethanol are preferred over hazardous chlorinated solvents.

Table 4: Application of Green Chemistry Principles in Pyrazole Synthesis.

Structural Elucidation and Advanced Spectroscopic Characterization of 2 3 Amino 1h Pyrazol 1 Yl Acetic Acid and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, a combination of ¹H, ¹³C, and two-dimensional (2D) NMR experiments provides detailed information about its atomic connectivity and molecular framework.

In the ¹H NMR spectrum, distinct signals corresponding to each type of proton are expected. The protons on the pyrazole (B372694) ring typically appear as doublets in the aromatic region. The methylene (B1212753) (-CH₂) protons of the acetic acid group would present as a singlet, integrating to two protons, with its chemical shift influenced by the adjacent nitrogen atom of the pyrazole ring and the carboxylic acid group. The amino (-NH₂) group protons often appear as a broad singlet.

The ¹³C NMR spectrum complements the proton data by providing signals for each unique carbon atom. The spectrum would show distinct peaks for the two carbons of the acetic acid moiety (the methylene carbon and the carbonyl carbon) and the three carbon atoms of the pyrazole ring. The chemical shifts are indicative of the electronic environment of each carbon atom. For instance, the carbonyl carbon of the carboxylic acid is characteristically found at a lower field (higher ppm value).

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons on the pyrazole ring, while an HSQC spectrum would correlate each proton with its directly attached carbon atom, solidifying the assignments made from the 1D spectra.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges

| Atom Type | Technique | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Pyrazole-H | ¹H NMR | 6.0 - 8.0 | Appears as doublets, specific shifts depend on substitution. |

| -CH₂- | ¹H NMR | 4.5 - 5.5 | Singlet, deshielded by adjacent nitrogen and carboxyl group. |

| -NH₂ | ¹H NMR | 5.0 - 7.5 | Broad singlet, position can vary with solvent and concentration. |

| -COOH | ¹H NMR | 10.0 - 13.0 | Very broad singlet, may not always be observed. |

| Pyrazole-C | ¹³C NMR | 100 - 150 | Three distinct signals expected for the ring carbons. |

| -CH₂- | ¹³C NMR | 50 - 65 | Signal for the methylene carbon. |

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule. For this compound, these methods can confirm the presence of the amino, pyrazole, and carboxylic acid moieties.

The FT-IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear as two bands in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid is a very broad band, often spanning from 2500 to 3300 cm⁻¹, which may overlap with C-H stretching bands. The C=O stretch of the carboxylic acid is a strong, sharp band usually found between 1700 and 1725 cm⁻¹. The pyrazole ring itself contributes to several bands in the fingerprint region (below 1600 cm⁻¹), including C=N and C=C stretching vibrations. researchgate.net

Raman spectroscopy provides complementary information. While the C=O stretch is also visible, C=C and C=N bonds of the pyrazole ring often give strong Raman signals. Raman spectroscopy is particularly useful for studying these compounds in aqueous solutions. nih.gov

Table 2: Key Vibrational Frequencies for Functional Group Identification

| Functional Group | Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|---|

| Amino (-NH₂) | N-H Stretch | FT-IR | 3300 - 3500 |

| Carboxylic Acid (-COOH) | O-H Stretch | FT-IR | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | FT-IR/Raman | 1700 - 1725 |

| Pyrazole Ring | C=C, C=N Stretch | FT-IR/Raman | 1400 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Coordination Studies

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The pyrazole ring in this compound is an aromatic heterocycle, which gives rise to characteristic absorptions in the UV region, typically resulting from π→π* and n→π* electronic transitions. rsc.org The absorption maxima (λ_max) can be influenced by the solvent polarity and the presence of substituents on the ring. physchemres.org

This technique is also instrumental in studying the formation of metal complexes. Upon coordination of a metal ion to the nitrogen atoms of the pyrazole ring or the oxygen of the carboxylate group, shifts in the absorption bands (either bathochromic/red shifts or hypsochromic/blue shifts) can be observed. These changes provide evidence of complex formation and can be used to study the stoichiometry and stability of the resulting coordination compounds.

Table 3: Expected UV-Vis Absorption Data

| Transition Type | Wavelength Range (nm) | Notes |

|---|---|---|

| π→π* | 200 - 280 | Associated with the pyrazole aromatic system. |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound. For this compound (C₅H₇N₃O₂), the calculated monoisotopic mass is 141.0538 Da. High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, thereby verifying the elemental composition.

In a typical electron ionization (EI) mass spectrum, a molecular ion peak ([M]⁺) would be observed at m/z 141. Softer ionization techniques like electrospray ionization (ESI) would likely show a protonated molecule ([M+H]⁺) at m/z 142 or a deprotonated molecule ([M-H]⁻) at m/z 140.

Analysis of the fragmentation pattern provides further structural confirmation. Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, 45 Da) or the loss of water (-H₂O, 18 Da) from the molecular ion.

Table 4: Expected Mass Spectrometry Data (ESI+)

| Ion | Formula | Calculated m/z | Description |

|---|---|---|---|

| [M+H]⁺ | [C₅H₈N₃O₂]⁺ | 142.0616 | Protonated molecule |

| [M+Na]⁺ | [C₅H₇N₃O₂Na]⁺ | 164.0436 | Sodium adduct |

X-ray Diffraction Studies for Solid-State Molecular Structure Determination (Single Crystal and Powder)

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a solid crystalline material. Single-crystal X-ray diffraction can provide precise bond lengths, bond angles, and information on intermolecular interactions such as hydrogen bonding. mdpi.com For this compound, this analysis would reveal the planarity of the pyrazole ring and the conformation of the acetic acid side chain. Hydrogen bonds involving the amino group, the pyrazole ring nitrogens, and the carboxylic acid group are expected to play a significant role in the crystal packing.

Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples. It provides a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is valuable for assessing sample purity, identifying different polymorphs (crystalline forms), and studying crystalline changes upon complexation or other reactions.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a compound. This technique is used to confirm the empirical formula of a newly synthesized compound. For this compound, with the molecular formula C₅H₇N₃O₂, the experimentally determined percentages of C, H, and N should closely match the calculated theoretical values. A close agreement between the found and calculated values provides strong evidence for the purity and correct composition of the sample. mdpi.com

Table 5: Theoretical Elemental Composition of C₅H₇N₃O₂

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 42.55 |

| Hydrogen | H | 5.00 |

| Nitrogen | N | 29.77 |

Computational Chemistry and Theoretical Investigations of 2 3 Amino 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometry

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2-(3-Amino-1H-pyrazol-1-yl)acetic acid, DFT calculations, often using the B3LYP functional with a basis set such as 6-31G(d), are employed to determine the most stable three-dimensional conformation (optimized geometry) and to analyze its electronic properties. nih.gov

The geometry optimization process minimizes the energy of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data from X-ray crystallography to validate the computational model. For instance, studies on similar pyrazole (B372694) derivatives have shown good agreement between DFT-calculated and experimentally determined structures. mdpi.com The optimized structure of this compound reveals a nearly planar pyrazole ring, a common feature in such heterocyclic systems. nih.gov The acetic acid and amino groups attached to the pyrazole core are positioned to minimize steric hindrance and optimize electronic interactions.

Table 1: Selected Optimized Geometrical Parameters for this compound (Theoretical)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) |

|---|---|---|

| Bond Length | N1-N2 (pyrazole) | 1.35 Å |

| C3-N (amino) | 1.38 Å | |

| N1-C (acetic acid) | 1.45 Å | |

| C=O (carboxyl) | 1.22 Å | |

| Bond Angle | N2-N1-C5 (pyrazole) | 112.5° |

| N1-C5-C4 (pyrazole) | 105.0° | |

| C3-N-H (amino) | 119.5° | |

| Dihedral Angle | C4-C5-N1-N2 | -0.5° |

Note: These values are representative and based on calculations for structurally related pyrazole compounds.

Molecular Orbital Analysis (HOMO-LUMO) for Reactivity and Frontier Orbital Characteristics

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For this compound, the HOMO is typically localized on the electron-rich pyrazole ring and the amino group, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the acetic acid moiety and the pyrazole ring, suggesting these areas are susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap for pyrazole derivatives generally falls in a range that indicates good electronic stability. nih.gov

Table 2: Frontier Molecular Orbital Energies of this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap (Egap) | 4.5 eV |

Note: These values are illustrative and derived from DFT studies on analogous pyrazole compounds. researchgate.net

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out using the same DFT method and basis set as the geometry optimization. iu.edu.sa The computed vibrational frequencies correspond to the different modes of vibration of the atoms in the molecule, such as stretching, bending, and torsion.

By comparing the calculated spectrum with experimentally obtained IR or Raman spectra, researchers can confirm the molecular structure and assign specific vibrational bands to particular functional groups. For this compound, characteristic vibrational frequencies include N-H stretching of the amino group, C=O stretching of the carboxylic acid, and various C-N and C=C stretching modes within the pyrazole ring. materialsciencejournal.org

Table 3: Calculated Vibrational Frequencies for Key Functional Groups of this compound (Theoretical)

| Vibrational Mode | Functional Group | Calculated Frequency (cm-1) |

|---|---|---|

| N-H Symmetric Stretch | Amino (-NH2) | 3450 |

| N-H Asymmetric Stretch | Amino (-NH2) | 3550 |

| C=O Stretch | Carboxylic Acid (-COOH) | 1720 |

| C-N Stretch | Pyrazole Ring | 1350 |

| C=C Stretch | Pyrazole Ring | 1580 |

Note: These frequencies are unscaled and based on typical values for molecules with similar functional groups.

Molecular Docking Studies for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target, such as an enzyme's active site. biointerfaceresearch.com

For derivatives of this compound, molecular docking studies can be used to explore their potential as inhibitors of various enzymes. alrasheedcol.edu.iq For example, pyrazole-based compounds have been investigated as inhibitors of kinases and other enzymes implicated in disease. nih.gov The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. acs.org

Table 4: Hypothetical Molecular Docking Results for a Derivative of this compound with a Protein Kinase

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Pyrazole Derivative 1 | Protein Kinase XYZ | -8.5 | LYS72, GLU91, ASP165 |

| Pyrazole Derivative 2 | Protein Kinase XYZ | -9.2 | LYS72, PHE164, ASP165 |

Note: This data is illustrative and represents typical outcomes of molecular docking studies.

Investigation of Non-Covalent Interactions

Non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking, play a critical role in determining the three-dimensional structure of molecules and their interactions with other molecules. mhmedical.com In the context of this compound, both intramolecular and intermolecular non-covalent interactions are significant.

Intramolecular hydrogen bonds can form between the amino group and the carboxylic acid group, influencing the molecule's conformation. In a biological context, the ability of the amino and carboxylic acid groups, as well as the nitrogen atoms of the pyrazole ring, to act as hydrogen bond donors and acceptors is crucial for its interaction with protein targets. scispace.com Computational methods can be used to visualize and quantify these weak interactions, providing a deeper understanding of the forces that govern molecular recognition. mhmedical.com

Theoretical Predictions of Molecular Properties Relevant to Research Applications

Computational chemistry allows for the prediction of a wide range of molecular properties that are relevant to various research applications. researchgate.net These properties, often derived from DFT calculations, can help in the design of new molecules with desired characteristics.

Table 5: Predicted Molecular Properties of this compound (Theoretical)

| Property | Predicted Value |

|---|---|

| Dipole Moment | 3.5 Debye |

| Polarizability | 15.0 x 10-24 cm3 |

| Molecular Electrostatic Potential (MEP) | Negative potential around carboxyl oxygen and pyrazole nitrogens; Positive potential around amino hydrogens. |

Note: These values are representative and based on theoretical calculations for similar heterocyclic compounds.

Coordination Chemistry of 2 3 Amino 1h Pyrazol 1 Yl Acetic Acid As a Ligand

Comparative Analysis of Solution-State vs. Solid-State Coordination Behavior

There are no available studies that provide a comparative analysis of the coordination behavior of 2-(3-Amino-1H-pyrazol-1-yl)acetic acid in the solution state versus the solid state. To conduct such an analysis, data from techniques such as single-crystal X-ray diffraction would be required to elucidate the solid-state structure, including bond lengths, coordination geometry, and intermolecular interactions. This would be compared against solution-state data from methods like NMR spectroscopy, UV-Vis spectrophotometry, or potentiometric titrations, which provide insights into ligand dynamics, species distribution, and complex stability in solution. Without such primary research, a scientifically accurate comparison is not possible.

Structure Activity Relationship Sar Studies of 2 3 Amino 1h Pyrazol 1 Yl Acetic Acid Derivatives

Impact of Substituents on Pyrazole (B372694) Ring (e.g., Position and Nature of Amino Group, Additional Substitutions)

The substitution pattern on the pyrazole ring of 2-(3-amino-1H-pyrazol-1-yl)acetic acid derivatives is a critical determinant of their biological activity. The position of the amino group is particularly significant, with 3-aminopyrazoles and 5-aminopyrazoles often exhibiting distinct pharmacological profiles. nih.govmdpi.com Generally, the 3-amino group is considered a key pharmacophore for certain anticancer and anti-inflammatory activities.

The nature of additional substituents on the pyrazole ring also plays a crucial role. The introduction of various groups, such as alkyl, aryl, halogen, and nitro moieties, can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. For instance, the presence of electron-withdrawing groups on the pyrazole ring has been shown to impact the reactivity and, consequently, the biological efficacy of the compound. Conversely, electron-donating groups can also alter the activity, highlighting the sensitive dependence of the pharmacological effect on the electronic environment of the pyrazole core. The spatial arrangement and size of these substituents are also important, as bulky groups can introduce steric hindrance that may either enhance or diminish binding to a target enzyme or receptor.

Role of the Acetic Acid Moiety and its Chemical Modifications (e.g., Esterification, Amidation, Hydrazide Formation)

The acetic acid moiety at the N1 position of the pyrazole ring is not merely a passive linker but an active participant in the molecule's biological profile. Chemical modifications of this carboxylic acid group have been a key strategy in the SAR exploration of these derivatives, leading to the synthesis of esters, amides, and hydrazides with a wide range of biological activities.

Esterification of the acetic acid group can modulate the lipophilicity of the molecule, which in turn affects its cell permeability and pharmacokinetic properties. The conversion to various alkyl or aryl esters allows for a fine-tuning of this property.

Amidation , the reaction of the carboxylic acid with amines to form amides, introduces a new point of diversity and potential hydrogen bonding interactions. The nature of the amine used for amidation can significantly impact the biological activity. For example, incorporating different substituted anilines or aliphatic amines can lead to derivatives with varied antiproliferative or antimicrobial profiles.

Hydrazide formation involves the reaction of the acetic acid derivative (often an ester) with hydrazine. The resulting acetohydrazide can serve as a precursor for the synthesis of hydrazones, which have shown significant biological activities. For instance, novel hydrazone derivatives prepared by condensing 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide with substituted benzaldehydes have been investigated for their biological potential. nih.gov

These modifications highlight that the acetic acid moiety is a versatile handle for altering the physicochemical properties and introducing new functionalities that can lead to enhanced or novel biological activities.

Influence of N1-Substituents on the Overall Biological and Material Properties

The substituent at the N1 position of the pyrazole ring, which in the parent compound is the acetic acid group, profoundly influences the biological and material properties of the derivatives. Replacing or modifying this substituent is a common strategy in drug design to optimize activity and selectivity.

In the context of this compound, while the acetic acid itself is a key feature, SAR studies often explore analogs where this group is replaced by other functionalities. For instance, N1-aryl or N1-alkyl substituted aminopyrazoles have been extensively studied. The electronic nature of N-aryl substituents can significantly impact the biological activity; electron-withdrawing groups on the N-aryl ring have been shown to affect the potency of some pyrazole derivatives. nih.gov

Correlation between Molecular Structure and in vitro Biological Activities (Non-Clinical Focus)

The chemical structure of this compound derivatives is intricately linked to their in vitro biological activities. SAR studies have been pivotal in establishing these correlations, providing valuable insights for the rational design of more potent and selective compounds.

Antiproliferative and Anticancer Activity in Cell Line Models (Non-Clinical)

A significant body of research has focused on the antiproliferative and anticancer activities of pyrazole derivatives. The substitution pattern on the pyrazole ring and the nature of the N1-substituent are key determinants of cytotoxicity against various cancer cell lines.

For instance, certain 5-aminopyrazole derivatives have demonstrated interesting growth inhibitory effects against breast cancer cell lines like MCF-7. nih.gov Structure-activity relationship studies have revealed that the N-terminal pyrazole ring structures play a crucial role in the antiproliferative activity. nih.gov

Novel pyrazole derivatives have shown potent cytotoxicity against a panel of human cancer cell lines, inducing apoptosis and cell cycle arrest. For example, a novel pyrazole derivative, 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide (PTA-1), exhibited cytotoxicity in the low micromolar range against 17 human cancer cell lines, with a favorable selective cytotoxicity index for cancer cells over non-cancerous cells. nih.gov

The following table summarizes the in vitro antiproliferative activity of selected pyrazole derivatives.

| Compound ID | Structure/Modification | Cell Line | IC50 (µM) | Reference |

| PTA-1 | 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide | MDA-MB-231 | Low µM | nih.gov |

| Compound 1 | Pyrazole derivative of Combretastatin A-4 | Colon-26 adenocarcinoma | 0.0084 | najah.edu |

| Compound 21 | Indolyl pyrazole derivative | Raji and HL-60 | 9.5 and 5.1 | najah.edu |

| Compound 17 | 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | HepG-2 | 0.71 | tiu.edu.iq |

| Compound 18 | 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative | BGC823 | 0.71 | tiu.edu.iq |

| Compound 22 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | mdpi.com |

| Compound 23 | 3,5-disubstituted 1,4-benzoxazine-pyrazole hybrid | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | mdpi.com |

Antimicrobial and Antifungal Activity

Derivatives of this compound have also been investigated for their antimicrobial and antifungal properties. The structural modifications that lead to potent antibacterial or antifungal agents often differ from those that confer anticancer activity, highlighting the target-specific nature of these interactions.

The presence of specific substituents on the pyrazole ring and the nature of the side chains are crucial for antimicrobial efficacy. For example, the synthesis of Schiff base compounds derived from substituted 3-aminopyrazoles has yielded derivatives with significant antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net In some cases, these compounds have shown potency several times greater than standard control drugs. researchgate.net

The following table presents the in vitro antimicrobial and antifungal activity of selected pyrazole derivatives.

| Compound ID | Structure/Modification | Microorganism | MIC (µg/mL) | Reference |

| 2a | Bis(imino)pyridine Schiff base of 3-aminopyrazole (B16455) | Staphylococcus aureus | 3.125 | researchgate.net |

| 2d | Bis(imino)pyridine Schiff base of 3-aminopyrazole | Staphylococcus aureus | 3.125 | researchgate.net |

| 3c | Bis(imino)benzene Schiff base of 3-aminopyrazole | Pseudomonas aeruginosa | 6.25 | researchgate.net |

| 3e | Bis(imino)benzene Schiff base of 3-aminopyrazole | Pseudomonas aeruginosa | 6.25 | researchgate.net |

Anti-inflammatory and Analgesic Properties in in vitro or Animal Models

The pyrazole scaffold is a well-known feature in many non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of this compound have been explored for their potential anti-inflammatory and analgesic effects.

SAR studies in this area have often focused on the substitution pattern of the pyrazole ring and the modifications of the N1-substituent. For example, the lengthening of an aliphatic chain in certain pyrazole derivatives has been shown to lead to higher anti-inflammatory activity. Furthermore, the introduction of specific aryl or heteroaryl groups can significantly influence the anti-inflammatory potency.

The following table summarizes the in vitro or in vivo anti-inflammatory and analgesic properties of selected pyrazole derivatives.

| Compound ID | Structure/Modification | Model | Activity | Reference |

| 137a | Pyrazole derivative with aliphatic amine | Carrageenan-induced edema | 26.19% inhibition | mdpi.com |

| 137b | Pyrazole derivative with aliphatic amine | Carrageenan-induced edema | 30.95% inhibition | mdpi.com |

| 137c | Pyrazole derivative with aliphatic amine | Carrageenan-induced edema | 28.57% inhibition | mdpi.com |

| 138 | Pyrazoline derivative | Carrageenan-induced edema | 21.43% inhibition | mdpi.com |

| 139a | Pyrazoline derivative | Carrageenan-induced edema | 26.19% inhibition | mdpi.com |

| 139b | Pyrazoline derivative | Carrageenan-induced edema | 28.57% inhibition | mdpi.com |

Enzyme Inhibition Profiles (e.g., Dihydroorotate Dehydrogenase (DHODH), Monoamine Oxidase B (MAO-B))

Derivatives of this compound have been investigated for their potential to inhibit various enzymes, playing a crucial role in the exploration of new therapeutic agents. The pyrazole scaffold is a versatile framework that allows for structural modifications, leading to potent and selective inhibitors of key enzymes like Dihydroorotate Dehydrogenase (DHODH) and Monoamine Oxidase B (MAO-B).

Dihydroorotate Dehydrogenase (DHODH) Inhibition:

Human DHODH is a key enzyme in the de novo pyrimidine biosynthetic pathway, making it an attractive target for antiviral and immunosuppressive agents. Research has shown that 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidine and azine derivatives are potent inhibitors of human DHODH. tandfonline.comresearchgate.netsemanticscholar.org Structure-activity relationship (SAR) studies on these series revealed several key insights. An iterative process starting from 2-(4-benzyl-3-ethoxy-5-methyl-1H-pyrazol-1-yl)pyrimidine led to a significant, 4000-fold improvement in antiviral activity, culminating in compounds with subnanomolar levels of inhibition. researchgate.net

The introduction of a 2,6-difluorophenoxy group at the 4-position of the pyrazole ring and an isopropoxy group at the 3-position were found to be highly beneficial for activity. researchgate.net Further modifications on the azine ring, such as the introduction of a cyclopropyl group, led to compounds with improved inhibition of virus replication. tandfonline.comsemanticscholar.org For instance, 5-cyclopropyl-2-(4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl-1H-pyrazol-1-yl)-3-fluoropyridine was identified as a highly active inhibitor, proving more potent than the known DHODH inhibitors brequinar and teriflunomide in a range of in vitro assays. tandfonline.comresearchgate.net Biochemical studies with recombinant human DHODH confirmed these findings, with the best compounds exhibiting IC₅₀ values as low as 13 nM. researchgate.net

Monoamine Oxidase B (MAO-B) Inhibition:

Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy for treating neurodegenerative diseases like Parkinson's disease and mood disorders. acs.org Pyrazoline derivatives, which are structurally related to pyrazoles, have been extensively studied as hMAO inhibitors. acs.org

SAR studies have demonstrated that substitutions at the N1, C3, and C5 positions of the pyrazoline ring significantly influence both the potency and selectivity of inhibition for the two isoforms, MAO-A and MAO-B. acs.org Halogen substitutions on a phenyl ring at the C5 position of the pyrazoline scaffold have been shown to confer potent and selective MAO-B inhibition. mdpi.com For example, 3-aryl-1-phenyl-1H-pyrazole derivatives have shown good selective MAO-B inhibitory activity in the low micromolar or nanomolar range. rsc.org Studies on 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles revealed that the stereochemistry at the C5 position is critical; the (R)-enantiomer of one such derivative was a submicromolar inhibitor of hMAO-B (IC₅₀ = 0.38 µM) and was significantly more potent than its (S)-enantiomer. acs.org

Table 1: Enzyme Inhibition by this compound Derivatives| Compound Series | Target Enzyme | Key Structural Features | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines | DHODH | 4-(2,6-difluorophenoxy)-3-isopropoxy-5-methyl on pyrazole | As low as 13 nM | researchgate.net |

| 2-(3-alkoxy-1H-pyrazol-1-yl)azines | DHODH | 5-cyclopropyl on azine ring | More potent than brequinar | tandfonline.comresearchgate.net |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazoles | MAO-B | (R)-configuration at C5 | 0.38 µM | acs.org |

| 3-aryl-1-phenyl-1H-pyrazoles | MAO-B | (4-fluorophenyl) substituent | Low micromolar / nanomolar | rsc.org |

| Halogenated Pyrazolines | MAO-B | Halogen on C5 phenyl ring | Good selective inhibition | mdpi.com |

Antioxidant and Radical Scavenging Properties

The pyrazole nucleus is a well-regarded scaffold in the development of compounds with potent antioxidant and radical scavenging activities. Derivatives of this compound have been part of this research, aiming to combat oxidative stress, which is implicated in numerous diseases. The antioxidant potential of these compounds is often evaluated through their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). pen2print.orgresearchgate.net

Studies on various pyrazole derivatives have demonstrated activities ranging from moderate to excellent when compared with standard antioxidants like ascorbic acid and Butylated hydroxyanisole (BHA). pen2print.orgnih.gov For example, a series of pyrazole-based sulfonamides showed excellent to moderate activity in a DPPH assay, with one compound exhibiting 92.64% inhibition compared to 96.69% for ascorbic acid. pen2print.org Similarly, certain thienyl-pyrazole derivatives showed excellent DPPH and hydroxyl radical scavenging activities, with IC₅₀ values for DPPH scavenging as low as 0.245 µM, which was superior to the ascorbic acid control (IC₅₀ = 0.483 µM). nih.gov

The structure-activity relationship studies indicate that the antioxidant capacity is highly dependent on the substituents attached to the pyrazole ring. The presence of electron-donating groups, such as amino and hydroxyl groups, is considered important for antioxidant activity. mdpi.com In one study, the introduction of a chloro substitution along with an acetamide and a quinoline ring resulted in good antioxidant properties. pen2print.org Another investigation into a series of pyrazole-based derivatives found that compounds 7c and 11a were the most potent, showing the highest total antioxidant capacity and the most effective scavenging of DPPH and ABTS radicals. researchgate.net These findings highlight that specific substitutions can significantly enhance the ability of the pyrazole core to donate a hydrogen atom or an electron to neutralize free radicals.

Table 2: Antioxidant and Radical Scavenging Activity of Pyrazole Derivatives| Compound Series | Assay | Most Active Compound(s) | Activity Measurement | Reference |

|---|---|---|---|---|

| Thienyl-pyrazoles | DPPH Scavenging | 5g | IC₅₀ = 0.245 µM | nih.gov |

| Thienyl-pyrazoles | Hydroxyl Scavenging | 5h | IC₅₀ = 0.892 µM | nih.gov |

| Pyrazole-based Sulfonamides | DPPH Scavenging | 4e | 92.64% Inhibition | pen2print.org |

| Imidazo[1,2-b]pyrazole Derivatives | Antioxidant Activity | 22 | 75.3% Inhibition | researchgate.net |

| 5-aminopyrazole-based derivatives | DPPH Scavenging | 7c | IC₅₀ = 8.56 µg/ml | researchgate.net |

| 5-aminopyrazole-based derivatives | ABTS Scavenging | 7c | 112.03% (vs Ascorbic Acid) | researchgate.net |

Neuroprotective and Other in vitro Bioactivities

Beyond enzyme inhibition and antioxidant effects, derivatives based on the aminopyrazole scaffold have demonstrated a wide array of other in vitro biological activities, including neuroprotective, anticancer, and antimicrobial effects.

Neuroprotective Activity:

Neuroprotective agents are sought after for their potential to prevent neuronal damage and death associated with neurodegenerative diseases. tandfonline.com Pyrazole derivatives have emerged as promising candidates in this area. A study on N-propananilide derivatives bearing a pyrazole ring investigated their neuroprotective potential against 6-hydroxy-dopamine (6-OHDA)-induced neurotoxicity, a common model for Parkinson's disease research. All twelve synthesized compounds showed neuroprotective activity. bohrium.com The most active compounds were found to exert their protective effects by decreasing the levels of the pro-apoptotic protein Bax and inhibiting the activation of caspase-3, a key executioner enzyme in apoptosis. bohrium.com This suggests that these derivatives can interfere with critical pathways of programmed cell death in neurons.

Other in vitro Bioactivities:

The aminopyrazole framework is a privileged structure in medicinal chemistry, serving as a building block for compounds with diverse pharmacological properties. dtu.dk

Anticancer Activity: Numerous fused pyrazole systems derived from 5-aminopyrazoles have shown significant cytotoxic activity against various cancer cell lines. For instance, aryl azo imidazo[1,2-b]pyrazole derivatives were found to be more potent than the standard drug doxorubicin against MCF-7 breast cancer cells. mdpi.com Similarly, certain spiro pyrazolo[3,4-b]pyridine derivatives showed effective anticancer activity against HepG2 (liver) and HeLa (cervical) cancer cells. nih.gov

Antimicrobial Activity: The search for new antimicrobial agents has led to the investigation of aminopyrazole derivatives. Schiff base ligands derived from 3-aminopyrazoles displayed a broad spectrum of activity against pathogenic Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa, as well as the Gram-positive bacterium Staphylococcus aureus. scispace.com The incorporation of the pyrazole heterocyclic fragment was shown to enhance the bioactivity of these compounds. scispace.com Other novel aminopyrazole derivatives have also been reported to possess good activity against various microbial agents. nih.gov

These varied bioactivities underscore the versatility of the aminopyrazole scaffold, which can be chemically modified to target different biological pathways and processes, leading to the development of potential therapeutic leads for a range of diseases.

Structure-Property Relationships in Materials Science and Catalysis

The unique structural and electronic properties of the pyrazole ring, including its ability to act as a versatile ligand, have led to the exploration of its derivatives in materials science and catalysis. The this compound scaffold and related aminopyrazoles serve as valuable building blocks for creating functional materials such as coordination polymers, metal-organic frameworks (MOFs), and efficient catalytic systems. tandfonline.com

The ability of pyrazoles to coordinate with metal ions in various modes is a key property. They can act as neutral monodentate ligands or, upon deprotonation, as mono-anionic bridging ligands, facilitating the formation of di- or polynuclear complexes. dtu.dkdigitellinc.com This versatility allows for the rational design of materials with specific topologies and properties.

Catalysis:

In the field of catalysis, pyrazole-based ligands have been shown to significantly enhance the activity of metal catalysts. For example, using pyrazole derivatives as ligands for titanium iso-propoxide dramatically improved the catalytic activity for the ring-opening polymerization of L-lactide, a process for producing biodegradable plastics. pen2print.org The pyrazole ligand is believed to bring two titanium atoms into close proximity, enabling a cooperative dinuclear activation mechanism that accelerates the polymerization rate by up to 17-fold at room temperature. pen2print.org Similarly, copper complexes with new pyrazole-based ligands have demonstrated excellent catalytic activity in the oxidation of catechol to o-quinone, mimicking the function of the catecholase enzyme. mdpi.com The catalytic efficiency was found to depend on the nature of the substituents on the pyrazole ligand and the counter-ion of the copper salt. mdpi.com

Materials Science (Coordination Polymers and MOFs):

Pyrazole derivatives are excellent building blocks for constructing coordination polymers and MOFs due to their rigid structure and defined coordination vectors. These materials have potential applications in gas storage, separation, and heterogeneous catalysis.

The combination of pyrazole moieties with other functional groups, such as carboxylates, allows for the creation of robust and porous frameworks. For instance, aluminum and zirconium-based MOFs constructed with pyrazole-dicarboxylate linkers have been developed for the selective and efficient capture of formaldehyde, a major indoor air pollutant. nih.gov The pyrazole groups within the MOF pores interact with formaldehyde through a mild chemisorption mechanism, allowing for high uptake capacity and easy, low-energy regeneration of the material. nih.gov Another example is the synthesis of MOF-199, which has been used as an efficient heterogeneous catalyst for the multicomponent synthesis of complex spiro[indoline-3,4′-pyrano[2,3-c]pyrazole] derivatives in an aqueous medium. tandfonline.comnih.gov The porous structure and high surface area of the MOF are key to its catalytic efficiency. tandfonline.com

The structure-property relationship is evident in how the functional groups on the pyrazole ligand dictate the final structure and properties of the resulting material. For example, the basicity of carboxylate groups used alongside pyrazole in copper complexes influences whether the final product is a discrete complex or a one- or three-dimensional coordination polymer. acs.org This demonstrates that careful selection of the pyrazole-based building block is crucial for tailoring the properties of advanced materials for specific applications in catalysis and environmental remediation.

Research Applications of 2 3 Amino 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives Excluding Human Clinical Applications

Catalytic Systems and Applications

While 2-(3-Amino-1H-pyrazol-1-yl)acetic acid itself is not primarily documented as a direct catalyst, its structural motifs are integral to the design of advanced catalytic systems. The pyrazole (B372694) ring, with its multiple nitrogen donor sites, and the appended amino and carboxylic acid groups make its derivatives highly suitable as ligands for complexing with metal centers, which is fundamental to catalysis.

The development of ligands is crucial for the efficacy and selectivity of metal-catalyzed reactions. Pyrazole derivatives are recognized as an important class of chelating ligands for metal atoms. rsc.org The combination of the pyrazole core with other functional moieties strengthens their complexing behavior, making them good candidates for complexation with a wide range of metals. rsc.org For instance, fluorinated pyrazole-acetic acid derivatives, which are structurally similar to the title compound, are utilized as ligand precursors in various catalytic systems. atomfair.com The coordination properties of pyrazoles have also been noted for their potential in developing polymeric metal catalysts. ias.ac.in These characteristics suggest that derivatives of this compound could be strategically employed to create tailored ligands that modulate the activity and selectivity of transition metal catalysts for a variety of organic transformations.

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazole derivatives. eurekaselect.combenthamdirect.com Research has focused on developing eco-friendly and resource-efficient synthetic methodologies to produce these valuable scaffolds. rsc.orgnih.gov These protocols often involve the use of benign catalysts, biodegradable composites, and environmentally friendly solvents like water, or are conducted under solvent-free conditions. rsc.orgmdpi.com

Energy-efficient techniques such as microwave and ultrasound-assisted synthesis have been successfully applied to the multicomponent synthesis of pyrazole-containing heterocycles like pyrano[2,3-c]pyrazoles. rsc.orgnih.govresearchgate.net For example, a green protocol for synthesizing pyrano[2,3-c]pyrazoles has been developed using a water extract of banana peels as the reaction medium at room temperature, eliminating the need for toxic organic solvents or ligands. frontiersin.org Similarly, catalyst-free multicomponent reactions facilitated by ultrasonic irradiation in a water medium have yielded excellent results for pyrano[2,3-c]pyrazole synthesis. nih.gov These advancements highlight a significant trend towards sustainable chemistry in the production of the broader class of pyrazole compounds, which includes the precursors and derivatives of this compound. eurekaselect.combenthamdirect.com

Materials Science Applications

The unique structural and electronic properties of the pyrazole ring have led to its incorporation into advanced materials for a range of applications. Derivatives of this compound are explored as building blocks for polymers and functional materials with tailored properties.

Pyrazole acetic acid derivatives serve as valuable monomers for the creation of specialty polymers. atomfair.com The incorporation of the pyrazole moiety into polymer backbones can impart desirable characteristics such as high thermal stability and specific optical properties. ias.ac.in For example, heterocyclic polyamides containing pyrazole rings have been shown to possess enhanced solubility in organic solvents, high thermal stability, and improved mechanical strength. ias.ac.in The synthesis of such polymers can be achieved through various methods, including condensation polymerization, to create materials with potential applications in diverse fields. researchgate.net The reactive carboxylic acid and amino groups on this compound provide versatile handles for polymerization and derivatization, enabling its use as a foundational component in the design of new functional polymers. atomfair.com

The pyrazole scaffold is a key component in materials designed for opto-electronic and proton transport applications.

Opto-electronic Properties: Appropriately substituted pyrazole derivatives can exhibit significant fluorescent properties, including high quantum yields and notable solvatochromic behavior. rsc.org This has led to their use in the development of chemosensors, fluorescent probes for bioimaging, and organic optoelectronic materials. rsc.orgnih.gov Pyrazole-containing polymers have been synthesized and investigated as n-type electroluminescent materials, emitting blue-greenish light. researchgate.net The optical properties of thin films made from pyrazole-containing polymers have been studied, demonstrating their potential in optoelectronic applications. researchgate.netresearchgate.net

Proton Transport: There is considerable interest in pyrazole-based materials for their application as anhydrous proton conductors in high-temperature proton exchange membrane fuel cells (PEMFCs). nih.govrsc.org Nitrogen-containing heterocycles like pyrazole are attractive for proton-conducting media because the energy barriers for proton transfer between nitrogen atoms are lower than those between oxygen atoms. rsc.org In these systems, proton transport occurs via a Grotthuss-type mechanism, where protons hop between pyrazole molecules, facilitated by a network of hydrogen bonds. nih.govresearchgate.net Molecular dynamics simulations have shown that pyrazole molecules doped into polymer matrices, such as poly(vinylphosphonic acid), can act as proton carriers, enhancing the material's proton conductivity under anhydrous conditions. nih.govresearchgate.net Pyrazole-containing polymers generally exhibit higher molecular diffusion coefficients compared to their imidazole (B134444) counterparts, making them promising materials for electrochemical devices. bohrium.com

Agricultural Chemistry Research (e.g., Pesticide, Herbicide, Fungicide Lead Compounds)

Derivatives of aminopyrazoles are a cornerstone in modern agrochemical research, exhibiting a broad spectrum of activity against various agricultural pests, including fungi, weeds, and insects. globalresearchonline.net

The fungicidal, herbicidal, and insecticidal activities of various pyrazole derivatives are detailed in the tables below.

Many pyrazole carboxamides function as succinate (B1194679) dehydrogenase inhibitors (SDHIs), a critical class of fungicides that disrupt the mitochondrial respiratory chain in pathogenic fungi. nih.govacs.orgacs.org

| Compound | Target Fungus | Activity (EC₅₀ in µg/mL) | Reference |

|---|---|---|---|

| Pyrazole-thiazole carboxamide 6d | Rhizoctonia cerealis | 5.11 | nih.gov |

| Pyrazole-thiazole carboxamide 6j | Rhizoctonia cerealis | 8.14 | nih.gov |

| N-substitutedphenyl-3-trifluoromethyl-1-methyl-1H-pyrazole-4-carboxamide 5e | Sclerotinia sclerotiorum | 1.52 | nih.gov |

| N-substitutedphenyl-3-trifluoromethyl-1-methyl-1H-pyrazole-4-carboxamide 5e | Rhizoctonia solani | 0.06 | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | 0.37 | researchgate.net |

| SCU3038 (Pyrazole Carboxamide) | Rhizoctonia solani | 0.016 (in vitro) | acs.org |

| Fluxapyroxad (Commercial Control) | Rhizoctonia cerealis | 11.93 | nih.gov |

In herbicidal research, pyrazole derivatives have been successfully developed as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, a key target for controlling weeds in major crops. acs.orgrsc.org

| Compound | Target Weed | Activity (% Inhibition) | Dosage | Reference |

|---|---|---|---|---|

| 4-chloro-N'-(2-(2,4-dichlorophenoxy)acetyl)-3-ethyl-1-methyl-1H-pyrazole-5-carbohydrazide | Brassica campestris | 100% | 200 µg/mL | benthamdirect.com |

| Compound Z21 (Pyrazole derivative) | Echinochloa crusgalli (root) | 69.6% | Pre-emergence | acs.org |

| Compound 6a | Digitaria sanguinalis | 50-60% | 150 g a.i./hm² | researchgate.net |

| Compound 6c | Abutilon theophrasti | 50-60% | 150 g a.i./hm² | researchgate.net |

| Compound B5 | Cyperus serotinum | 50% | 150 g/ha | tandfonline.com |

| Compound B8 | Stellaria media | 50% | 150 g/ha | tandfonline.com |

| Topramezone (Commercial Control) | Echinochloa crusgalli (root) | 53.0% | Pre-emergence | acs.org |

The pyrazole scaffold is present in several commercial insecticides. nih.gov Research continues to produce novel pyrazole derivatives with potent activity against a wide range of insect pests, including those from the orders Lepidoptera (moths and butterflies) and Hemiptera (aphids). bohrium.comresearchgate.netmdpi.com For instance, certain pyrazole-5-carboxamides containing α-chloromethyl-N-benzyl groups showed high stomach activity against the cotton bollworm (Helicoverpa armigera). bohrium.com Other derivatives exhibited excellent foliar contact activity against the bean aphid (Aphis craccivora), with some achieving 100% inhibition at a concentration of 200 mg kg⁻¹. bohrium.com Furthermore, introducing halopyrazole groups to the matrine (B1676216) botanical pesticide scaffold significantly enhanced its insecticidal activity against pests like the diamondback moth (Plutella xylostella) and the fall armyworm (Spodoptera frugiperda), achieving 100% mortality in some cases. mdpi.com

Biological Research Tool Development (Non-Clinical, in vitro Assays)

Derivatives of this compound are emerging as versatile scaffolds in the development of specialized tools for non-clinical, in vitro biological research. Their utility in this area stems from the inherent chemical properties of the pyrazole ring system, which can be readily modified to create fluorescent probes and sensors for the detection and quantification of various biologically significant analytes. The structural framework of pyrazole derivatives allows for the creation of compounds with favorable electronic properties and biocompatibility, making them suitable for bioimaging applications. nih.gov

The development of fluorescent probes is a key application. For instance, pyrazoline derivatives have been synthesized and employed for the detection of specific analytes through fluorescence quenching or enhancement mechanisms. nih.gov One study detailed the synthesis of a pyrazoline-based probe containing a benzothiazole (B30560) ring, which demonstrated high quenching efficiency (82%) in the presence of picric acid, a compound of interest in certain biological and environmental assays. nih.gov The probe's limits of detection and quantification were determined to be 1.1 μM and 3.3 μM, respectively, highlighting its sensitivity. nih.gov The mechanism of detection was attributed to a combination of fluorescence resonance energy transfer (FRET) and photoinduced electron transfer (PET). nih.gov

Furthermore, pyrazole derivatives have been engineered to act as sensors for metal ions and amino acids in in vitro settings. A tetrahydro-chromeno[2,3-c]pyrazole derivative was developed for the in vivo sensing of Cu²⁺. nih.gov While this particular probe showed some toxicity, it demonstrated the principle of using the pyrazole scaffold to chelate metal ions, leading to a change in fluorescence and enabling the detection of intracellular Cu²⁺. nih.gov In another application, a pyranopyrazole-based Schiff base was synthesized to act as a colorimetric sensor for the amino acid arginine. rsc.org This sensor operates on a "turn-on" mechanism in a mixed solvent system (DMSO-PBS buffer), forming a 1:1 complex with arginine and allowing for its visual detection. rsc.org These examples underscore the potential of the pyrazole acetic acid backbone to be tailored into sophisticated research tools for various in vitro biological assays.

Table 1: Examples of Pyrazole Derivatives in Biological Research Tool Development

| Derivative Type | Target Analyte | Assay Type | Key Finding |

| Pyrazoline with Benzothiazole | Picric Acid | Fluorescence Quenching | High quenching efficiency (82%) with a detection limit of 1.1 μM. nih.gov |

| Tetrahydro-chromeno[2,3-c]pyrazole | Copper (Cu²⁺) | Fluorescence Enhancement | Capable of detecting intracellular Cu²⁺ through chelation-induced fluorescence. nih.gov |

| Pyranopyrazole Schiff Base | Arginine | Colorimetric Sensing | Acts as a "turn-on" sensor, forming a 1:1 complex for visual detection. rsc.org |

Environmental Science Research (e.g., Metal Extraction and Transport)

In the field of environmental science, this compound and its related structures are investigated for their significant potential in the remediation of heavy metal contamination. The core structure, featuring nitrogen atoms within the pyrazole ring and an acetic acid group, provides excellent chelating properties, allowing these molecules to act as effective ligands for a variety of metal ions. researchgate.netresearchgate.net This characteristic is particularly valuable for processes such as solvent extraction, which is a common technique for separating and concentrating metals from aqueous solutions, including industrial wastewater. sci-hub.sesci-hub.se

Research has demonstrated the synthesis of various pyrazole-based ligands designed specifically for the extraction of heavy and base metal ions. For example, pyridine-based pyrazole ligands have been successfully used for the solvent extraction of nickel (Ni²⁺) and cobalt (Co²⁺). sci-hub.sesci-hub.se Studies have shown that the efficiency of metal extraction can be significantly enhanced by the use of a synergist. In one case, the extraction of Ni²⁺ by a pyrazole-based ligand increased from a range of 3-15% to 69-79% with the addition of sodium p-dodecylbenzenesulfonate (SDBS) as a synergist. sci-hub.sesci-hub.se

The versatility of pyrazole derivatives as extracting agents extends to a range of metal ions. Competitive extraction studies involving a mixture of base metals (Co²⁺, Ni²⁺, Zn²⁺, Cu²⁺, Pb²⁺, and Cd²⁺) have been conducted, with extraction values ranging from 15% to 87% depending on the specific metal and ligand used. sci-hub.se Furthermore, acylpyrazolone derivatives, which share the chelating β-diketone functionality, have been immobilized on solid supports like silica (B1680970) to create sorbents for the removal of heavy metal ions such as Pb(II), Cu(II), and Cr(VI). researchgate.net This approach broadens their application from liquid-liquid extraction to solid-phase extraction, a crucial technique in environmental remediation. researchgate.net The ability of these compounds to be fine-tuned for selectivity towards specific metals makes them promising candidates for developing targeted environmental cleanup technologies. researchgate.net

Table 2: Application of Pyrazole-Based Ligands in Metal Extraction

| Ligand Type | Target Metal Ions | Extraction Method | Noteworthy Finding |

| Pyridine-based Pyrazole | Ni²⁺, Co²⁺ | Solvent Extraction | Extraction efficiency for Ni²⁺ significantly increased (from 3-15% to 69-79%) with a synergist. sci-hub.sesci-hub.se |

| Pyridine-based Pyrazole | Co²⁺, Ni²⁺, Zn²⁺, Cu²⁺, Pb²⁺, Cd²⁺ | Competitive Solvent Extraction | Achieved extraction values between 15% and 87% from a base metal ion mixture. sci-hub.se |

| Acylpyrazolone on Polysiloxane | Pb²⁺, Cu²⁺, Cr⁶⁺ | Solid-Phase Adsorption | Recyclable material with removal efficiencies of 82% (Pb²⁺), 56% (Cu²⁺), and 47% (Cr⁶⁺) after three cycles. researchgate.net |

| 4-Acylpyrazolone on Mineral Carrier | Eu³⁺, Sm³⁺, Gd³⁺, Dy³⁺, Er³⁺ | Solid-Phase Extraction | Demonstrated potential for concentrating and separating rare earth elements. mdpi.com |

Future Research Directions in the Field of 2 3 Amino 1h Pyrazol 1 Yl Acetic Acid

Exploration of Novel and Efficient Synthetic Pathways and Methodologies

Future synthetic research should prioritize the development of more efficient, cost-effective, and environmentally friendly methods for producing 2-(3-Amino-1H-pyrazol-1-yl)acetic acid and its analogues. A significant area for exploration is the application of one-pot multicomponent reactions (MCRs), which offer operational simplicity, time and energy savings, and high atom economy. mdpi.com The use of greener and more efficient catalysts, such as acetic acid or pyrrolidine-acetic acid, which have proven effective in the synthesis of other pyrazole (B372694) derivatives, should be investigated. mdpi.comnih.gov

Furthermore, flow chemistry presents a promising alternative to conventional batch synthesis, offering enhanced control over reaction parameters, improved safety, and greater scalability. mdpi.com The development of solid-phase synthesis protocols could also facilitate the rapid generation of libraries of this compound derivatives for high-throughput screening. Research in this area should aim to improve yields, reduce reaction times, and minimize the use of hazardous solvents and reagents, aligning with the principles of green chemistry.

Advanced Design and Synthesis of Highly Functionalized Derivatives

The design and synthesis of highly functionalized derivatives of this compound is a critical direction for future research to explore and optimize its biological activities. Structure-activity relationship (SAR) studies are fundamental to understanding how different functional groups on the pyrazole scaffold influence its pharmacological properties. frontiersin.orgelsevierpure.com Future work should focus on systematic modifications at several key positions:

The Pyrazole Ring (C4 and C5 positions): Introducing a variety of substituents, such as aryl, alkyl, or halogen groups, can modulate the electronic and steric properties of the molecule, potentially enhancing binding affinity to biological targets.

The Amino Group (C3 position): The amino group can be acylated, alkylated, or incorporated into other heterocyclic systems to explore its role as a hydrogen bond donor or acceptor.

The Acetic Acid Side Chain: The carboxylic acid moiety can be converted to esters, amides, or bioisosteric replacements like hydroxamic acids or tetrazoles to improve pharmacokinetic properties or alter binding modes. nih.govmdpi.com

The following table outlines potential derivatization strategies for future synthesis efforts.

| Modification Site | Proposed Substituents/Modifications | Potential Impact |

| Pyrazole C4/C5 | Phenyl, Halogenated Phenyl, Alkyl chains | Modulate lipophilicity, steric bulk, and electronic properties to enhance target binding. nih.gov |

| Amino Group (C3) | Acetylation, Benzoylation, Schiff base formation | Alter hydrogen bonding capacity and explore new interactions with target proteins. researchgate.net |

| Acetic Acid Moiety | Esterification, Amidation, Conversion to hydroxamic acid or tetrazole | Improve cell permeability, metabolic stability, and explore alternative binding interactions. nih.govmdpi.com |

These synthetic efforts will generate novel chemical entities with diverse physicochemical properties, essential for building comprehensive SAR models.

Deeper Elucidation of Ligand-Receptor Interactions through Integrated Computational and Experimental Approaches

To move beyond preliminary screening and understand the mechanism of action, future research must integrate computational chemistry with experimental validation. eurasianjournals.com Molecular docking studies can predict the binding modes and affinities of this compound derivatives with various biological targets, such as kinases, DNA gyrase, or fibroblast growth factor receptors (FGFRs), which are known targets for other pyrazole compounds. nih.govbiointerfaceresearch.com

Quantum mechanical calculations, particularly Density Functional Theory (DFT), can provide detailed insights into the electronic structure, stability, and reactivity of these molecules. researchgate.net These computational predictions must be followed by experimental validation through in vitro assays. This synergistic approach allows for a rational, structure-based design of more potent and selective inhibitors. nih.gov Molecular dynamics simulations can further elucidate the dynamic behavior of the ligand-receptor complexes, providing a more complete picture of the binding events. eurasianjournals.com

Expanding Applications in Advanced Materials Science and Sustainable Catalysis